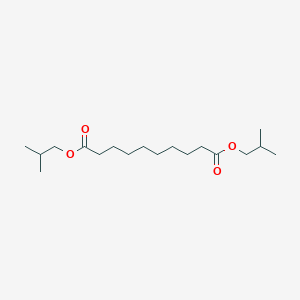
Diisobutyl sebacate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutyl sebacate, also known as this compound, is a useful research compound. Its molecular formula is C18H34O4 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cosmetic Industry
Properties and Uses:
Diisobutyl sebacate is widely utilized in cosmetic formulations due to its excellent solvency and plasticizing properties. It enhances the flexibility and durability of products such as nail polishes, hair sprays, and gels.
- Nail Polishes: Acts as a plasticizer to improve flexibility and prevent chipping.
- Fragrance Products: Serves as a solvent for fragrance oils, maintaining scent consistency.
- Hair Care Products: Provides flexible hold without stiffness, enhancing the overall texture of hair products.
Safety Profile:
Studies indicate that this compound exhibits low toxicity and is not considered a skin irritant or sensitizer, making it suitable for use in cosmetics .
Pharmaceutical Applications
Role as an Excipient:
In pharmaceuticals, this compound is used as an excipient in drug formulations. Its low toxicity profile allows it to be employed safely in chronic dosing applications.
- Toxicology Studies: Research has shown that this compound has a no-observed-adverse-effect level (NOAEL) at doses up to 1000 mg/kg in both rat and dog studies, indicating its safety for use in human medications .
- Chronic Use: The compound has been qualified for use in chronic dosing scenarios due to its favorable toxicological profile.
Plasticizer Applications
Functionality:
this compound serves as an effective plasticizer in various polymer formulations. It enhances the mechanical properties of plastics by increasing their flexibility and workability.
- Polymer Formulations: Commonly used in the production of flexible PVC and other plastic materials where enhanced flexibility is required.
- Environmental Impact: Its biodegradability makes it an environmentally friendly choice compared to traditional plasticizers .
Industrial Applications
Versatile Solvent:
The compound's ability to dissolve a wide range of organic compounds makes it valuable in industrial applications.
- Lubricants and Greases: Used as a component in lubricants due to its excellent solvency properties.
- Coatings: Employed in coatings to improve flexibility and adhesion properties.
Data Tables
| Study Type | Result |
|---|---|
| LD50 (Rat) | >32 mL/kg (30,080 mg/kg) |
| NOAEL (Rat) | 1000 mg/kg |
| NOAEL (Dog) | 1000 mg/kg |
Case Studies
Case Study 1: Cosmetic Formulation Development
A study on the formulation of nail polish incorporating this compound demonstrated improved chip resistance and flexibility compared to formulations without this compound. The research indicated that the addition of this compound significantly enhanced the product's durability under normal wear conditions.
Case Study 2: Pharmaceutical Excipients
In a clinical evaluation involving this compound as an excipient, no adverse effects were observed across multiple studies involving chronic dosing. The compound was shown to facilitate drug absorption without compromising safety, highlighting its potential for future pharmaceutical applications .
特性
CAS番号 |
18420-46-7 |
|---|---|
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC名 |
bis(2-methylpropyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-21-17(19)11-9-7-5-6-8-10-12-18(20)22-14-16(3)4/h15-16H,5-14H2,1-4H3 |
InChIキー |
HMOFGLGHQFZQDS-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
正規SMILES |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
Key on ui other cas no. |
18420-46-7 |
同義語 |
Decanedioic acid, bis(2-methylpropyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















